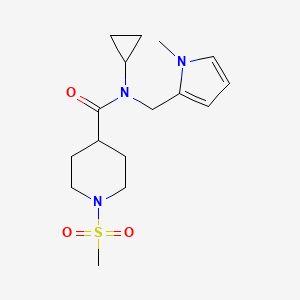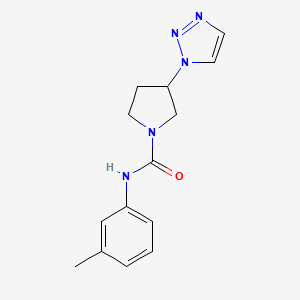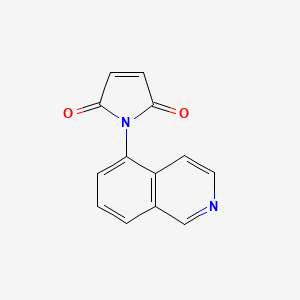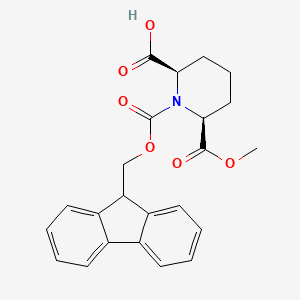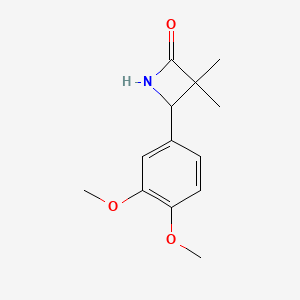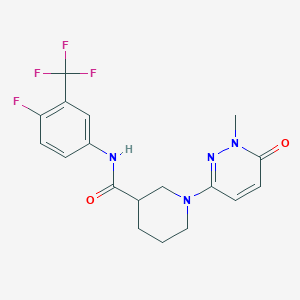
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H18F4N4O2 and its molecular weight is 398.362. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitubercular and Antibacterial Activities
Studies have demonstrated the synthesis and evaluation of derivatives structurally related to N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, showing potent antitubercular and antibacterial activities. These derivatives were designed to improve potency and selectivity against specific bacterial targets, including Mycobacterium tuberculosis. The research highlights the importance of the molecular structure in determining the activity of these compounds, emphasizing the role of the triazine heterocycle and fluorophenyl groups (Bodige et al., 2020).
Kinase Inhibition for Cancer Therapy
Research into the applications of N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide and its derivatives has also explored their potential as kinase inhibitors for cancer therapy. One study identified derivatives as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant tumor stasis in preclinical models. This suggests a promising avenue for developing new therapeutic agents targeting specific kinases involved in cancer progression (Schroeder et al., 2009).
Neuroinflammation Imaging
The compound and its derivatives have been investigated for their potential in neuroinflammation imaging, particularly for conditions such as Alzheimer's disease. The development of radioligands based on this chemical structure aims at PET imaging of specific neuroinflammatory markers, offering a non-invasive method to study neurodegenerative diseases and possibly aiding in their diagnosis and monitoring (Lee et al., 2022).
Soluble Epoxide Hydrolase Inhibition
Another application includes the inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions, including cardiovascular diseases and inflammation. Derivatives of N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide have been identified as potent sEH inhibitors through high-throughput screening, offering potential therapeutic benefits for diseases associated with the enzyme's activity (Thalji et al., 2013).
Propiedades
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N4O2/c1-25-16(27)7-6-15(24-25)26-8-2-3-11(10-26)17(28)23-12-4-5-14(19)13(9-12)18(20,21)22/h4-7,9,11H,2-3,8,10H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDYFNPCQDTXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2705092.png)


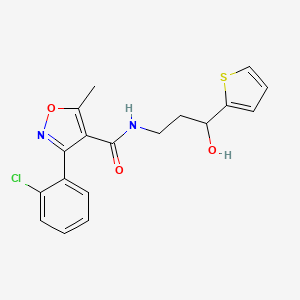
![7-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2705097.png)
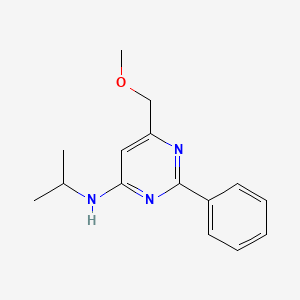
![7-(2-Chlorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705100.png)
![3-(4-Fluorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2705102.png)
